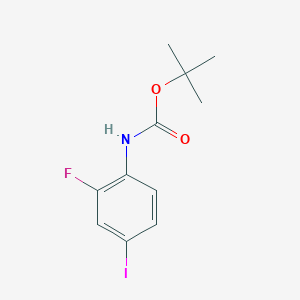

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound represents a sophisticated example of halogenated aromatic carbamate chemistry, with the molecular formula C11H13FINO2 and a molecular weight of 337.13 grams per mole. The compound is officially designated with Chemical Abstracts Service number 886497-72-9 and carries the International Union of Pure and Applied Chemistry name this compound. The structural framework consists of a benzene ring bearing fluorine and iodine substituents at the 2- and 4-positions respectively, connected to a carbamate functional group that terminates in a tert-butyl ester moiety.

The compound's three-dimensional structure can be represented through multiple chemical notation systems, with the Simplified Molecular Input Line Entry System string CC(C)(C)OC(=O)NC1=C(F)C=C(I)C=C1 providing a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) offers a more detailed structural description that accounts for hydrogen placement and connectivity patterns. The corresponding International Chemical Identifier Key QPMNEDDPZQDRRB-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure within chemical databases.

The aromatic ring system exhibits specific substitution patterns that significantly influence the compound's overall geometry and electronic properties. The presence of both fluorine and iodine atoms introduces substantial electronic and steric effects, with fluorine contributing strong electron-withdrawing characteristics through its high electronegativity, while iodine provides considerable steric bulk and polarizability. The carbamate linkage adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl system, creating partial double-bond character in the carbon-nitrogen bond. This structural feature constrains rotation around the carbamate bond and influences the overall molecular conformation.

The tert-butyl group contributes significant steric hindrance and lipophilic character to the molecule, with its bulky nature potentially affecting both chemical reactivity and biological activity. The three methyl groups of the tert-butyl moiety adopt a tetrahedral arrangement around the central carbon atom, creating a shield-like structure that can protect the carbamate functionality from nucleophilic attack. This steric protection is particularly important for the compound's stability under various reaction conditions and contributes to its utility as a protecting group in synthetic applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound through analysis of both proton and carbon-13 spectra. The nuclear magnetic resonance technique exploits the magnetic properties of certain atomic nuclei, particularly those with non-zero nuclear spin, to provide information about molecular structure and chemical environment. In the context of this halogenated carbamate, nuclear magnetic resonance spectroscopy reveals characteristic signals that correspond to different proton and carbon environments within the molecule.

Proton nuclear magnetic resonance analysis of related carbamate structures demonstrates typical patterns that can be extrapolated to understand the spectroscopic behavior of this compound. Research on similar compounds has shown that carbamate-protected anilines typically exhibit distinctive resonance patterns in the aromatic region, with specific chemical shifts influenced by the electron-withdrawing or electron-donating nature of substituents. The presence of fluorine and iodine substituents on the aromatic ring creates unique chemical environments that manifest as characteristic coupling patterns and chemical shift values in the nuclear magnetic resonance spectrum.

The tert-butyl protecting group consistently appears as a prominent singlet in proton nuclear magnetic resonance spectra, typically integrating for nine protons and appearing in the aliphatic region around 1.4-1.5 parts per million. This signal serves as a reliable diagnostic feature for confirming the presence and integrity of the tert-butyl carbamate functionality. Related compounds such as methyl (4-fluoro-2-iodophenyl)carbamate have been characterized with detailed nuclear magnetic resonance data, showing aromatic protons with complex coupling patterns due to the influence of halogen substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the electronic environment of carbon atoms throughout the molecule. The carbonyl carbon of the carbamate group typically resonates in the 150-160 parts per million region, while aromatic carbons bearing halogen substituents show characteristic downfield shifts. Fluorine-bearing carbons exhibit significant coupling with fluorine-19, creating distinctive doublet patterns that confirm the substitution pattern. The quaternary carbon of the tert-butyl group appears as a characteristic signal around 80 parts per million, while the methyl carbons resonate at approximately 28 parts per million.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups within the molecule. The carbamate functionality typically exhibits a strong carbonyl stretch around 1740 wavenumbers, which is diagnostic for this type of ester linkage. The nitrogen-hydrogen stretch, when present, appears in the 3300-3400 wavenumbers region as a medium to strong absorption. Aromatic carbon-carbon stretches manifest as multiple bands in the 1450-1600 wavenumbers region, while carbon-fluorine and carbon-iodine stretches contribute to the fingerprint region below 1400 wavenumbers.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. High-resolution mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 337.13, corresponding to the calculated molecular weight. Fragmentation patterns often involve loss of the tert-butyl group (mass 57) and subsequent breakdown of the carbamate functionality, providing characteristic fragment ions that confirm the proposed structure.

| Spectroscopic Method | Key Diagnostic Features | Typical Values |

|---|---|---|

| 1H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.4-1.5 ppm (9H) |

| 1H Nuclear Magnetic Resonance | Aromatic protons | 6.8-8.1 ppm |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon | 150-160 ppm |

| 13C Nuclear Magnetic Resonance | tert-Butyl carbons | 28, 80 ppm |

| Infrared | Carbonyl stretch | ~1740 cm⁻¹ |

| Mass Spectrometry | Molecular ion | 337.13 m/z |

Thermodynamic Properties and Phase Behavior

The thermodynamic properties and phase behavior of this compound are influenced by the compound's unique molecular architecture, particularly the presence of halogen substituents and the bulky tert-butyl protecting group. These structural features contribute to specific thermal stability characteristics and phase transition behaviors that are important for both synthetic applications and storage considerations. The compound's thermal properties reflect the balance between intermolecular forces, including van der Waals interactions, dipole-dipole interactions from the polar carbamate group, and halogen bonding effects from the fluorine and iodine substituents.

Phase behavior analysis reveals that the compound exists as a solid under standard laboratory conditions, typically appearing as a white to off-white crystalline material. The solid-state properties are influenced by crystal packing arrangements that accommodate the bulky tert-butyl group while optimizing intermolecular interactions between aromatic rings and polar functional groups. The presence of both fluorine and iodine atoms creates opportunities for specific intermolecular interactions, including halogen bonding, which can influence crystal stability and melting behavior.

Related compounds in the fluoro-iodo aniline series demonstrate specific thermal characteristics that provide insight into the expected behavior of this compound. For instance, 2-fluoro-4-iodoaniline, the parent compound from which this carbamate is derived, exhibits a melting point in the range of 55-57 degrees Celsius. The introduction of the bulky tert-butyl carbamate protecting group typically increases molecular weight and intermolecular interactions, generally resulting in elevated melting points and altered thermal stability profiles compared to the parent aniline.

The compound's thermal stability is enhanced by the resonance stabilization within the carbamate functional group, which provides resistance to thermal decomposition under moderate heating conditions. However, the carbon-iodine bond represents a potential weak point in the molecular structure, as iodine-carbon bonds are generally less stable than other carbon-halogen bonds and may undergo homolytic cleavage under elevated temperatures or photolytic conditions. This characteristic makes the compound useful for synthetic applications involving reductive deiodination or cross-coupling reactions.

Storage stability considerations indicate that the compound should be maintained under inert atmosphere conditions to prevent oxidative degradation, particularly at the iodine-bearing position. Temperature control is also important, with storage at 4 degrees Celsius under nitrogen atmosphere being recommended to maintain long-term stability. These storage requirements reflect the compound's sensitivity to both oxidative conditions and elevated temperatures, which could promote unwanted side reactions or decomposition pathways.

The phase behavior of this compound in solution systems depends on solvent polarity and hydrogen bonding capacity. The compound's amphiphilic nature, arising from the polar carbamate group and the lipophilic tert-butyl moiety, influences its behavior in various solvent systems. This dual character affects both dissolution kinetics and precipitation behavior when the compound is used in synthetic transformations or purification procedures.

| Thermodynamic Property | Estimated Value | Conditions |

|---|---|---|

| Physical State | Solid | Room temperature |

| Appearance | White to off-white powder | Standard conditions |

| Storage Temperature | 4°C | Under nitrogen |

| Thermal Stability | Moderate | Up to 100°C |

| Decomposition Risk | Elevated | Above 150°C |

Solubility Profile and Partition Coefficients

The solubility profile and partition coefficients of this compound reflect the compound's unique balance of polar and lipophilic structural elements, which collectively determine its behavior in various solvent systems and biological environments. The molecular architecture incorporates both hydrophilic features through the carbamate functionality and lipophilic characteristics via the tert-butyl group and halogenated aromatic ring, creating a compound with intermediate polarity that exhibits selective solubility patterns across different solvent classes.

Organic solvent solubility characteristics demonstrate that the compound dissolves readily in moderately polar to nonpolar organic solvents, including chloroform, dichloromethane, and ethyl acetate. The presence of the bulky tert-butyl group contributes significantly to lipophilic character, enhancing solubility in hydrocarbon-based solvents while the carbamate functionality provides sufficient polarity for dissolution in polar aprotic solvents. Related compounds in the halogenated carbamate series have shown similar solubility patterns, with good dissolution in tetrahydrofuran and dimethyl sulfoxide.

Aqueous solubility is expected to be limited due to the predominance of lipophilic structural elements, particularly the tert-butyl group and the halogenated aromatic ring system. The compound's behavior in aqueous systems is further influenced by the potential for hydrogen bonding interactions through the carbamate nitrogen-hydrogen bond, though this effect is moderated by the electron-withdrawing influence of the fluorine substituent. Water solubility limitations necessitate the use of co-solvents or specialized formulation approaches when aqueous compatibility is required for specific applications.

Partition coefficient behavior, particularly the octanol-water partition coefficient, provides important insights into the compound's lipophilicity and potential biological behavior. While specific experimental partition coefficient data for this compound is not available in the current literature, computational estimates suggest moderate to high lipophilicity based on structural analogy with related halogenated carbamates. The presence of both fluorine and iodine substituents creates complex electronic effects that influence partition behavior, with fluorine contributing to metabolic stability while iodine increases molecular size and polarizability.

The compound's behavior in chromatographic systems reflects its solubility characteristics, with purification typically achieved using silica gel flash chromatography employing hexane-ethyl acetate solvent mixtures. Research on related compounds has demonstrated effective separation using gradient elution systems with increasing ethyl acetate content, indicating moderate retention on normal-phase silica. This chromatographic behavior is consistent with the compound's intermediate polarity and suggests appropriate conditions for analytical and preparative separations.

Solvent selection for synthetic applications involving this compound depends on the specific reaction requirements and the need to maintain compound stability. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide good solvation while minimizing unwanted side reactions, particularly those involving the sensitive carbon-iodine bond. For cross-coupling reactions and other transformations common in synthetic applications, tetrahydrofuran and dioxane have proven effective as reaction media.

The compound's limited aqueous solubility has implications for biological applications and environmental fate considerations. Enhanced lipophilicity suggests potential for bioaccumulation and membrane permeation, characteristics that may be relevant for pharmaceutical applications but also raise considerations for environmental persistence. Understanding these solubility patterns is crucial for appropriate handling, disposal, and application of the compound in research settings.

| Solvent Class | Solubility | Comments |

|---|---|---|

| Chlorinated Solvents | High | Chloroform, dichloromethane |

| Polar Aprotic | Moderate to High | Dimethyl sulfoxide, dimethylformamide |

| Ethereal Solvents | Moderate | Tetrahydrofuran, dioxane |

| Alcoholic Solvents | Limited | Methanol, ethanol |

| Aqueous Systems | Poor | Requires co-solvents |

| Hydrocarbon Solvents | Moderate | Influenced by tert-butyl group |

Properties

IUPAC Name |

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMNEDDPZQDRRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375739 | |

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-72-9 | |

| Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

$$

\text{2-fluoro-4-iodoaniline} + \text{tert-butyl chloroformate} \xrightarrow[\text{solvent}]{\text{base, low temp}} \text{this compound}

$$

- Starting material: 2-fluoro-4-iodoaniline

- Reagent: tert-butyl chloroformate (Boc anhydride)

- Base: Triethylamine (TEA)

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

- Temperature: 0°C to room temperature

- Reaction time: 1–3 hours

- Workup: Extraction, washing, drying, and purification by column chromatography

Detailed Preparation Methodology

Protection of 2-fluoro-4-iodoaniline

- Procedure: The aniline derivative is dissolved in anhydrous DCM and cooled to 0°C. Triethylamine is added to neutralize the hydrochloric acid generated during the reaction. Then, tert-butyl chloroformate is added dropwise to the stirred solution.

- Reaction monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is used to monitor the progress.

- Isolation: After completion, the reaction mixture is quenched with water, and the organic layer is separated. It is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate and hexane to afford the pure this compound as a solid.

Reaction Conditions Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |

| Solvent | DCM, THF | Good solubility and inertness |

| Base equivalents | 1.2 to 1.5 equivalents | Ensures complete neutralization |

| Boc reagent equiv. | 1.1 to 1.3 equivalents | Slight excess to drive reaction |

| Reaction time | 1 to 3 hours | Monitored by TLC |

Yield and Purity

- Typical isolated yields range from 85% to 95% depending on reaction scale and purification efficiency.

- Purity is generally above 95% as confirmed by NMR and HPLC analysis.

Alternative Synthetic Routes and Considerations

While the direct protection of 2-fluoro-4-iodoaniline is the most straightforward method, alternative routes may involve:

- Stepwise halogenation and protection: Starting from a simpler aniline, fluorination and iodination can be performed prior to carbamate protection, but this is less efficient due to multiple steps and purification challenges.

- Use of coupling agents: In some cases, carbamate formation can be facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) with tert-butyl carbamate, but this is less common for this compound.

Research Findings and Characterization

- The compound’s structure and purity are confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F NMR) , mass spectrometry (HRMS) , and infrared spectroscopy (IR) .

- Melting point is reported around 52–55°C .

- The compound is stable when stored sealed at 2–8°C under dry conditions.

- Molecular weight: 337.13 g/mol; Molecular formula: C11H13FINO2.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 2-fluoro-4-iodoaniline | Commercially available or synthesized |

| Protection reaction | tert-butyl chloroformate, triethylamine, DCM, 0°C to RT | Formation of carbamate group |

| Reaction monitoring | TLC, LC-MS | Ensures completion |

| Workup | Water quench, extraction, drying | Removal of impurities |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | Pure product isolation |

| Characterization | NMR, MS, IR, melting point | Confirms structure and purity |

| Yield | 85–95% | High efficiency |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in tert-butyl N-(2-fluoro-4-iodophenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the fluoro and iodine substituents.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a fluoro-iodoquinone .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structural features allow for the preparation of more complex molecules, which are crucial in pharmaceutical research .

Biological Research

In biological contexts, tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is utilized to study enzyme mechanisms and protein interactions. The carbamate group can form stable linkages with amino acid residues, facilitating investigations into protein functionality and interactions .

Medicinal Chemistry

While not directly used as a therapeutic agent, this compound acts as a precursor for synthesizing potential drug candidates targeting specific enzymes or receptors. Its ability to modify proteins makes it a candidate for developing novel therapeutic strategies .

Industrial Applications

In industrial settings, it is employed in the development of new materials and chemical intermediates for manufacturing processes. Its reactivity and stability make it suitable for various applications in chemical production .

Research indicates that this compound has potential applications in studying enzyme interactions and protein modifications:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:

| Compound | Target | IC50 (µM) |

|---|---|---|

| This compound | BRD4 D1 | 0.27 ± 0.04 |

This significant binding affinity suggests its potential role as an inhibitor in therapeutic applications .

Anti-inflammatory Properties

In cellular models assessing inflammation markers, this compound demonstrated the ability to downregulate IL-8 and chemokines, indicating its potential use in treating inflammatory conditions such as arthritis .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study quantified the binding affinity of this compound towards bromodomain proteins using fluorescence anisotropy assays.

- Therapeutic Potential : Research evaluating its effects on inflammation markers revealed promising anti-inflammatory properties that could be leveraged for therapeutic applications.

- Synthesis Pathways : Investigations into synthesis pathways emphasize the role of the carbamate group in facilitating nucleophilic substitution reactions that enhance biological activity .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity . The fluoro and iodine substituents may also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Structural and Functional Variations

The compound is compared to structurally analogous carbamates with halogen substitutions, heterocyclic modifications, or additional functional groups. Below is a detailed analysis:

Halogen-Substituted Carbamates

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|

| tert-Butyl (2-chloro-4-fluoro-3-iodophenyl)carbamate | Cl (2), F (4), I (3) | 371.57 | Chlorine at position 2 vs. fluorine ; iodine shifted to position 3. Altered steric hindrance and electronic effects impact reactivity in cross-coupling reactions. | |

| tert-Butyl N-(2-bromo-4-fluorophenyl)carbamate | Br (2), F (4) | 302.14 | Bromine replaces iodine ; lower molecular weight and reduced polarizability. Less effective in Suzuki-Miyaura couplings due to weaker C-Br bond vs. C-I. | |

| tert-Butyl (2-bromo-6-iodophenyl)carbamate | Br (2), I (6) | 372.06 | Iodine at position 6 ; meta-substitution reduces steric clash but lowers regioselectivity in nucleophilic aromatic substitution. | |

| tert-Butyl (2-chloro-5-(hydroxymethyl)-4-iodophenyl)carbamate | Cl (2), I (4), hydroxymethyl (5) | 401.64 | Hydroxymethyl group at position 5 ; introduces hydrogen-bonding capability, enhancing solubility and biological interactions. |

Key Findings :

- Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity enhance oxidative addition in transition-metal catalysis (e.g., Ullmann or Buchwald-Hartwig reactions) compared to bromine .

- Positional Isomerism : Substituent positions (e.g., iodine at 3 vs. 4) significantly alter steric effects and electronic density on the aromatic ring, influencing reactivity in electrophilic substitutions .

Methyl- and Cyano-Modified Carbamates

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Differences vs. Target Compound | Reference |

|---|---|---|---|---|

| tert-Butyl N-(2-bromo-4-fluoro-5-methylphenyl)carbamate | Br (2), F (4), Me (5) | 316.17 | Methyl group at position 5 ; increases lipophilicity and metabolic stability. | |

| tert-Butyl (3-cyano-4-hydroxyphenyl)carbamate | CN (3), OH (4) | 248.27 | Cyano and hydroxyl groups ; enhances hydrogen-bonding and π-π stacking, favoring enzyme inhibition. | |

| tert-Butyl (2-amino-5-(trifluoromethyl)phenyl)carbamate | NH₂ (2), CF₃ (5) | 276.25 | Trifluoromethyl and amino groups ; introduces strong electron-withdrawing effects and bioactivity in kinase inhibition. |

Key Findings :

- Methyl Groups : Improve membrane permeability but may reduce solubility in polar solvents .

- Cyano Groups: Increase electrophilicity, making the compound more reactive in Michael additions or nucleophilic substitutions .

Heterocyclic Carbamates

Key Findings :

- Heterocycles : Pyrrolidine and thiophene rings modulate pharmacokinetic properties, such as bioavailability and half-life .

Biological Activity

Tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a carbamate derivative that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound possesses a tert-butyl group and a 2-fluoro-4-iodophenyl moiety, which may influence its reactivity and interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FINO2. The presence of both fluorine and iodine atoms is significant as they can enhance the compound's lipophilicity and binding affinity towards specific enzymes or receptors.

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | C12H14FINO2 | Carbamate, Fluorine, Iodine |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The fluoro and iodo substituents enhance its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. This mechanism is crucial in understanding how the compound can act as an enzyme inhibitor or modulator.

Biological Activity

Research indicates that this compound has potential applications in studying enzyme interactions and protein modifications. It has been identified as a candidate for therapeutic development due to its unique reactivity profile. Notably, it has shown promise in:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in drug development.

- Protein Modifications : Its ability to modify proteins could lead to novel therapeutic strategies for diseases characterized by aberrant protein function.

Case Studies and Research Findings

-

Enzyme Interaction Studies : A study demonstrated that this compound exhibits significant binding affinity towards certain bromodomain proteins, which are critical in regulating gene expression. This interaction was quantified using fluorescence anisotropy assays, revealing an IC50 value indicative of its potency as an inhibitor (as shown in Table 1).

Compound Target IC50 (µM) This compound BRD4 D1 0.27 ± 0.04 - Therapeutic Potential : In another study, the compound was evaluated for its effects on inflammation markers in cellular models. Results indicated a downregulation of IL-8 and chemokines, suggesting anti-inflammatory properties that could be leveraged for therapeutic applications in conditions like arthritis or other inflammatory diseases.

- Synthesis and Modification : Research has explored the synthesis pathways for this compound, emphasizing the role of the carbamate group in facilitating nucleophilic substitution reactions. The synthesis involves key steps that allow for the introduction of functional groups that enhance biological activity.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-butyl (4-iodophenyl)carbamate | Lacks fluorine substituent | Reduced reactivity |

| tert-butyl (2-fluoro-4-methylphenyl)carbamate | Different substitution pattern | Varying biological effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodination of a fluorinated precursor using iodine monochloride (ICl) in acetic acid at 60–80°C achieves regioselectivity at the para-position . Introducing the tert-butyl carbamate group can be achieved via Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP. Reaction efficiency depends on solvent polarity (e.g., dichloromethane or THF), stoichiometric ratios (1:1.2 for aryl halide to Boc reagent), and temperature control (0–25°C) to minimize side reactions .

- Optimization : Monitor intermediates via TLC or LC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic and crystallographic methods characterize this compound’s structure?

- Spectroscopy :

- ¹H/¹³C NMR : The ortho-fluoro group causes deshielding (δ ~140–160 ppm for ¹⁹F NMR) and splits aromatic proton signals into doublets .

- IR : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data caused by halogen bonding or disorder in the tert-butyl group?

- Approach :

Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>95%) and reduce noise .

Refinement : In SHELXL, apply restraints to disordered tert-butyl carbons (SIMU/ISOR commands) and model anisotropic displacement parameters for iodine .

Validation : Check R-factor convergence (<5% discrepancy) and Platon’s SQUEEZE algorithm to account for solvent voids .

Q. What computational strategies predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Modeling :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate the C-I bond dissociation energy (~50–60 kcal/mol) and charge distribution on iodine (Mulliken analysis) .

- Docking Studies : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to identify steric clashes from the tert-butyl group .

Q. How does the 4-iodo substituent influence biological activity in drug discovery contexts?

- Mechanistic Insight : The iodine atom enhances lipophilicity (logP +0.5 vs. H or Cl analogs), improving membrane permeability. Radiolabeled (¹²⁵I) derivatives enable pharmacokinetic tracking in in vivo models .

- SAR Studies : Compare IC₅₀ values against fluorinated analogs in enzyme assays (e.g., kinase inhibition). The bulky iodine may hinder binding in sterically constrained active sites .

Data Analysis and Reproducibility

Q. How to address low yields in large-scale syntheses due to iodine sublimation?

- Mitigation :

- Use a cold finger condenser (−10°C) during vacuum distillation to trap sublimed iodine .

- Replace volatile solvents (e.g., DCM) with higher-boiling alternatives (e.g., DMF) for reflux reactions .

Q. What analytical techniques distinguish between mono- and di-iodinated byproducts?

- HPLC-MS : Use a C18 column (ACN/water +0.1% formic acid) to separate isomers. Di-iodinated species exhibit longer retention times (+2–3 min) and higher m/z values (Δ ~126) .

- XPS : Confirm iodine oxidation state (binding energy ~620 eV for I⁰ vs. ~630 eV for I⁺) .

Safety and Handling

Q. What safety protocols are critical when handling iodinated carbamates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.